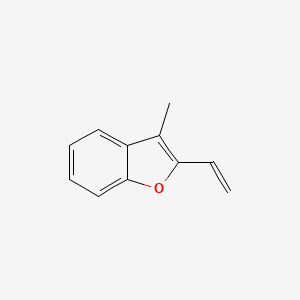

2-Ethenyl-3-methylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

53327-15-4 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-ethenyl-3-methyl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h3-7H,1H2,2H3 |

InChI Key |

GDDVBGVJZBNKGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl 3 Methylbenzofuran and Analogous Ethenyl Substituted Benzofurans

Classical and Contemporary Approaches to Benzofuran (B130515) Core Construction

The formation of the benzofuran ring is a central theme in heterocyclic chemistry, with a rich history of synthetic strategies. These can be broadly categorized into intramolecular cyclizations, metal-catalyzed cross-coupling reactions, and more recent cascade reactions.

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a foundational approach to benzofuran synthesis, where a suitably functionalized acyclic precursor undergoes ring closure. A common strategy involves the formation of the C7a–O bond. For example, the treatment of unsaturated acyloxy sulfones with a strong base like lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (B95107) (THF) initiates an intramolecular cyclization. Subsequent acid-catalyzed dehydration and double bond isomerization can yield fused furan (B31954) rings in good yields. nih.gov This approach has been successfully extended to the synthesis of substituted benzofurans. nih.gov

Another classical method involves the intramolecular Wittig reaction. This can be performed on a phenolic ester, followed by the elimination of triphenylphosphine (B44618) oxide to furnish the benzofuran ring. nih.gov Additionally, acid-catalyzed cyclization of compounds containing a carbonyl group through dehydration is a well-established route. rsc.org For instance, ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization to afford benzofurans. researchgate.net

A summary of representative intramolecular cyclization strategies is presented below:

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

| Unsaturated acyloxy sulfones | 1. LHMDS, THF; 2. p-TsOH, benzene (B151609), reflux | Fused furans/Benzofurans | nih.gov |

| Phenolic esters | Wittig conditions | Benzofurans | nih.gov |

| o-Hydroxyacetophenone ketoesters | Low-valent titanium | Substituted benzofurans | researchgate.net |

| 2-Allylphenols | PdCl2, Cu(OAc)2, LiCl, aq. DMF | 2-Methylbenzofurans | sci-hub.se |

Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering efficient and selective methods for C-C and C-O bond formation. Palladium, copper, and titanium are among the most frequently employed metals in these transformations.

Palladium catalysts are highly versatile for benzofuran synthesis. One prominent method is the palladium-catalyzed oxidative cyclization of 2-allylphenols. sci-hub.se This reaction can be performed under mild conditions using palladium(II) chloride as the catalyst and a copper(II) salt as a reoxidant. sci-hub.se The Wacker-type intramolecular cyclization of o-allylphenol fragments is another effective palladium-catalyzed approach. mdpi.com

Palladium-catalyzed coupling and cyclization of iodoarene-tethered alkynes with N-tosylhydrazones derived from cyclobutanone (B123998) provides an efficient route to benzofuran-3-cyclobutylidenes. acs.org Furthermore, palladium-catalyzed intramolecular oxidative C-H/C-H coupling of 2-aryloxypyridines can be used to construct benzofuropyridines. acs.org The Sonogashira coupling of 2-halophenols with alkynes, followed by a palladium-catalyzed O-heterocyclization, is a widely used one-pot process. nih.gov

A summary of selected palladium-catalyzed methodologies is provided in the table below:

| Starting Materials | Catalyst System | Product Type | Reference |

| 2-Allylphenols | PdCl₂, Cu(OAc)₂, LiCl | 2-Methylbenzofurans | sci-hub.se |

| Iodoarene-tethered alkynes and cyclobutanone-derived N-tosylhydrazones | Pd(PPh₃)₂Cl₂, PCy₃ | Benzofuran-3-cyclobutylidenes | acs.org |

| 2-Halophenols and terminal alkynes | [Pd(η³-C₃H₅)Cl]₂ and tetraphosphine ligand | 2-Substituted benzofurans | nih.gov |

| 1-(2-Bromoaryl)ketones | Pd₂(dba)₃, IPr, Cs₂CO₃ | 2,3-Disubstituted benzofurans | mdpi.com |

Copper catalysis offers an economical and efficient alternative for benzofuran synthesis. Copper-catalyzed tandem reactions of o-hydroxy-gem-(dibromovinyl)benzenes with N-heteroarenes have been developed to produce 1-(2-benzofuryl)-N-heteroarenes in high yields. researchgate.net Another approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives to yield benzofurans. mdpi.com

One-pot syntheses using copper catalysts are particularly attractive. For instance, a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org Additionally, a one-pot process involving regioselective iron(III)-catalyzed halogenation of an aryl ring followed by a copper-catalyzed O-arylation has been developed for the synthesis of various benzofuran analogues. nih.gov

The following table summarizes key copper-catalyzed methods:

| Starting Materials | Catalyst System | Product Type | Reference |

| o-Hydroxy-gem-(dibromovinyl)benzenes and N-heteroarenes | Copper catalyst | 1-(2-Benzofuryl)-N-heteroarenes | researchgate.net |

| 2-Fluorophenylacetylene derivatives | CuI, KOH, H₂O, KI | Benzofuran derivatives | mdpi.com |

| Phenols and alkynes | Copper catalyst, O₂ | Polysubstituted benzofurans | rsc.org |

| 1-Aryl- or 1-alkylketones | FeCl₃ (for halogenation), Copper (for O-arylation) | Substituted benzofurans | nih.gov |

Titanium-induced cyclizations, particularly McMurry-type reactions, provide a powerful tool for the synthesis of benzofurans from dicarbonyl compounds. wikipedia.org This reductive coupling reaction typically uses low-valent titanium species generated from titanium chlorides and a reducing agent like zinc powder. researchgate.netwikipedia.org

Ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides can undergo intramolecular cyclization in the presence of low-valent titanium to afford benzofurans in good yields. researchgate.netajol.info A key advantage of this method is that the reduction of titanium trichloride (B1173362) can occur in the presence of the ketoester, which cyclizes as the active titanium catalyst is formed, eliminating the need for a separate pre-reduction step. ajol.info This methodology tolerates a variety of functional groups. researchgate.net

An overview of a titanium-induced cyclization is presented below:

| Starting Material | Reagents | Product | Reference |

| Ketoesters from o-hydroxyacetophenone | TiCl₃, Zn powder, THF | Substituted benzofurans | researchgate.netajol.info |

Catalyst-Free Cascade Reactions for Benzofuran Derivatives

In recent years, catalyst-free synthetic methods have gained attention due to their environmental and economic benefits. Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are particularly efficient.

One such catalyst-free method involves the reaction between nitroepoxides and salicylaldehydes. acs.orgnih.gov In this process, using potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures, various benzofuran derivatives can be synthesized in moderate to good yields. acs.orgnih.gov The reaction is proposed to proceed through a cascade mechanism. acs.org

Another example of a catalyst-free approach is the synthesis of benzofuran derivatives from hydroxyl-substituted aryl alkynes and sulfur ylides in acetonitrile. acs.org These reactions proceed through the formation of isomers followed by nucleophilic addition and subsequent cyclization to form the aromatic ring. acs.org

The table below highlights examples of catalyst-free cascade reactions:

| Reactants | Reagents and Conditions | Product Type | Reference |

| Nitroepoxides and salicylaldehydes | K₂CO₃, DMF, 110 °C | Benzofuran derivatives | acs.orgnih.gov |

| Hydroxyl-substituted aryl alkynes and sulfur ylides | Acetonitrile | Benzofuran heterocycles | acs.org |

Rearrangement-Based Synthetic Pathways

The construction of the benzofuran skeleton can be efficiently achieved through various rearrangement reactions, which offer pathways to highly substituted and functionalized products. These methods often begin with acyclic or alternative heterocyclic precursors that rearrange under specific conditions to form the desired benzofuran ring.

One prominent strategy involves the rearrangement of chalcones. A method has been developed for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans starting from methoxymethyl (MOM)-protected 2-hydroxychalcones. nih.govscispace.comnih.gov The reaction proceeds through key 2,3-dihydrobenzofuran (B1216630) intermediates, which can be selectively converted into different benzofuran isomers based on the reaction conditions applied. nih.govscispace.com For instance, treatment of the dihydrobenzofuran intermediate with p-toluenesulfonic acid in hexafluoroisopropanol selectively yields 3-formylbenzofurans. nih.gov This strategy has proven effective in the total synthesis of natural products like puerariafuran. scispace.comnih.gov

Sigmatropic rearrangements also provide a powerful tool for benzofuran synthesis. The -sigmatropic rearrangement of O-aryl oxime ethers, triggered by N-trifluoroacetylation, is an efficient method for producing 2-arylbenzofurans. tandfonline.com Similarly, the Claisen rearrangement of allyl aryl ethers is a classical and effective method for generating ortho-allyl phenols, which are key precursors for subsequent cyclization to form benzofuran rings. lbp.world Another notable example is the Perkin rearrangement, which can be facilitated by microwave assistance to expedite the synthesis of benzofuran-2-carboxylic acids. tandfonline.comlbp.world

Table 1: Summary of Rearrangement-Based Synthetic Pathways for Benzofurans

| Rearrangement Type | Precursor | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Chalcone Rearrangement | 2-Hydroxychalcones | Hypervalent Iodine Reagents, Acid/Base | 3-Acyl/3-Formylbenzofurans |

| -Sigmatropic | O-Aryl Oxime Ethers | TFAA (Trifluoroacetic anhydride) | 2-Arylbenzofurans |

| Claisen Rearrangement | Allyl Aryl Ethers | Heat, Catalysts (e.g., Grubb's) | 2-Alkyl/Ethenyl-benzofurans |

| Perkin Rearrangement | Coumarin Derivatives | Base, Microwave Irradiation | Benzofuran-2-carboxylic acids |

Installation and Functionalization of the Ethenyl Moiety at the C-2 Position

Introducing the ethenyl (vinyl) group at the C-2 position of the 3-methylbenzofuran (B1293835) scaffold can be accomplished either by direct coupling of a vinyl synthon or by the transformation of a pre-existing functional group.

Direct Ethenylation Strategies

Direct vinylation is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation. thermofisher.comwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of a 2-halo-3-methylbenzofuran (e.g., 2-bromo- or 2-iodo-3-methylbenzofuran) with a vinylboronic acid or its ester derivatives, such as potassium alkenyltrifluoroborates. thermofisher.comwikipedia.orgorganic-chemistry.org The reaction demonstrates broad functional group tolerance and typically proceeds with high yields under mild conditions, using a palladium catalyst and a suitable base. researchgate.netmdpi.com While a specific application for the synthesis of 2-ethenyl-3-methylbenzofuran is not extensively documented, the strategy is widely used for preparing analogous vinyl-substituted heterocycles. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura C-2 Vinylation

| Component | Examples |

|---|---|

| Benzofuran Substrate | 2-Bromo-3-methylbenzofuran, 2-Iodo-3-methylbenzofuran |

| Boron Reagent | Vinylboronic acid, Potassium vinyltrifluoroborate |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, t-BuNH₂ |

| Solvent | Toluene, Dioxane, THF, i-PrOH/H₂O |

Transformation of Precursor Functional Groups to the Ethenyl Substituent

An alternative and highly versatile route to the C-2 ethenyl group involves the chemical modification of a precursor functional group, most commonly a carbonyl. The Wittig reaction is a cornerstone of this approach, enabling the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org

The synthesis begins with the preparation of a 2-carbonyl-3-methylbenzofuran, such as 2-acetyl-3-methylbenzofuran. These acetyl derivatives are readily synthesized and their chemistry is well-established. lbp.worldresearchgate.net The 2-acetyl group is then subjected to a Wittig reaction using a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org This reaction forms a carbon-carbon double bond with high regioselectivity, yielding the desired this compound and triphenylphosphine oxide as a byproduct. libretexts.org

Table 3: Conversion of Precursor Groups to a C-2 Ethenyl Moiety

| Precursor Functional Group | Transformation Reaction | Reagent(s) |

|---|---|---|

| Acetyl (-COCH₃) | Wittig Reaction | Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) / Strong Base (e.g., n-BuLi) |

| Formyl (-CHO) | Wittig Reaction | Methyltriphenylphosphonium bromide / Strong Base |

| Carboxylic Acid (-COOH) | Reduction & Elimination | 1. LiAlH₄ (to alcohol) 2. Dehydration (e.g., H₂SO₄, heat) |

Regioselective Functionalization of the Methyl Group at the C-3 Position

The methyl group at the C-3 position is benzylic in nature, making it susceptible to specific functionalization reactions such as halogenation and oxidation.

Halogenation and Subsequent Cross-Coupling Reactions

The benzylic character of the 3-methyl group allows for selective free-radical halogenation. libretexts.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) or light is the standard method for achieving benzylic bromination. libretexts.orgnewera-spectro.comchadsprep.com This reaction converts this compound into 2-ethenyl-3-(bromomethyl)benzofuran. While one study noted an attempted benzylic bromination on a related system, the fundamental principles of this reaction are well-established for alkyl-substituted aromatic compounds. chadsprep.comanu.edu.au

The resulting 3-(bromomethyl)benzofuran (B3032707) is a versatile intermediate for further modification. The bromine atom can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce new alkyl, aryl, or alkynyl substituents, thereby enabling the synthesis of a diverse array of C-3 functionalized benzofurans.

Table 4: Two-Stage Functionalization of the C-3 Methyl Group via Halogenation

| Stage | Transformation | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Halogenation | Benzylic Bromination | NBS, Radical Initiator (AIBN/BPO) or UV light, CCl₄ | 3-(Bromomethyl)benzofuran derivative |

| 2. Cross-Coupling | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | 3-(Arylmethyl)benzofuran derivative |

Oxidative Transformations of the Methyl Group

Direct and selective oxidation of the 3-methyl group provides another avenue for functionalization. Research has shown that 3-methylbenzofuran can be oxidized to 3-formylbenzofuran (3-benzofurancarbaldehyde) using selenium dioxide (SeO₂). iaea.org The efficiency of this reaction is noted to be highly dependent on the solvent used. iaea.org The resulting aldehyde is a valuable synthetic intermediate that can be further oxidized to a carboxylic acid or reduced to an alcohol. It can also serve as a handle for subsequent C-C bond-forming reactions, such as aldol (B89426) condensations or Wittig-type olefinations, to further elaborate the structure at the C-3 position.

Table 5: Oxidative Transformation of the C-3 Methyl Group

| Oxidizing Agent | Resulting Functional Group |

|---|---|

| **Selenium Dioxide (SeO₂) ** | Formyl (-CHO) |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Chromium Trioxide (CrO₃) | Carboxylic Acid (-COOH) |

Scalability and Efficiency Considerations in this compound Synthesis

When transitioning from laboratory-scale synthesis to larger-scale production of this compound, several factors related to scalability and efficiency become critical. These include reaction time, temperature, catalyst loading and recyclability, reagent cost, and the use of one-pot procedures to minimize purification steps.

Reaction Conditions and Throughput: The duration and temperature of a reaction are key determinants of its industrial viability. Processes for related benzofurans describe reaction times ranging from just 20 minutes to 48 hours, with temperatures varying between 20°C and 180°C, depending on the chosen solvent and acid catalysts. google.com For example, a titanium-induced synthesis of 2-ethyl-3-methylbenzofuran (B1354660) required refluxing for four hours. ajol.info Optimizing these parameters is essential for maximizing throughput and minimizing energy consumption.

Catalyst Efficiency and Cost: Many modern benzofuran syntheses rely on precious metal catalysts, particularly palladium. nih.gov A major consideration for scalability is the catalyst loading and its potential for recycling. Research into highly efficient catalytic systems has shown that parts-per-million (ppm) levels of copper can be sufficient for C-O cyclization, significantly reducing costs. mdpi.com Furthermore, heterogeneous catalysts like Pd/C have demonstrated excellent recyclability, maintaining high reactivity for up to five cycles in the synthesis of related structures, which is a significant advantage for large-scale operations. mdpi.com The development of non-ionic base catalysts also presents a more efficient and direct route, avoiding issues like ester hydrolysis seen with traditional bases. thieme-connect.com

The following table highlights key efficiency and scalability parameters from various benzofuran synthesis methodologies.

| Parameter | Observation | Significance for Scalability | Citation |

| Reaction Time | Varies from 20 minutes to 48 hours. | Shorter times increase throughput. | google.com |

| Catalyst Loading | Can be reduced to ppm levels for copper catalysts. | Reduces cost and metal contamination. | mdpi.com |

| Catalyst Recycling | Pd/C catalyst reused for up to 5 cycles. | Significantly lowers catalyst cost per batch. | mdpi.com |

| Process Type | One-pot reactions are common. | Increases efficiency by reducing workup steps. | organic-chemistry.orgmdpi.com |

| Yield Consistency | Maintained at ~70% upon scaling from 0.5g to 1g. | Indicates a robust and reliable process. | rsc.org |

Ultimately, the most scalable and efficient synthesis of this compound would likely involve a catalytic, one-pot process with short reaction times and a recyclable, low-loading catalyst system.

Chemical Reactivity and Transformation Studies of 2 Ethenyl 3 Methylbenzofuran

Reactivity Profiles of the Ethenyl Group

The ethenyl substituent at the C2 position of the benzofuran (B130515) ring behaves as a typical electron-rich alkene, albeit with its reactivity modulated by the electronic influence of the fused ring system. This group is the primary site for addition and polymerization reactions.

Electrophilic and Nucleophilic Additions across the Double Bond

The double bond of the ethenyl group is susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile adds to the double bond, forming a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation. Attack at the terminal carbon of the ethenyl group is favored, as it generates a secondary carbocation adjacent to the benzofuran ring, which can be stabilized by resonance.

For instance, the reaction with hydrogen halides (HX) is expected to proceed via Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide anion attacking the more substituted carbon.

| Reactant | Reagent | Expected Major Product |

| 2-Ethenyl-3-methylbenzofuran | HBr | 2-(1-Bromoethyl)-3-methylbenzofuran |

| This compound | HCl | 2-(1-Chloroethyl)-3-methylbenzofuran |

Nucleophilic addition across the ethenyl double bond is less common and typically requires activation of the double bond by an adjacent electron-withdrawing group. In the case of this compound, the benzofuran ring is generally considered electron-rich, making the ethenyl group more susceptible to electrophilic rather than nucleophilic attack. However, conjugate nucleophilic addition can occur if the benzofuran system is modified with strong electron-withdrawing substituents.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group of 2-vinylbenzofurans can participate as the 2π-electron component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Furthermore, studies on 2-vinylbenzofurans have shown their capability to undergo [2+2] and [4+2] cycloadditions through photoinduced electron transfer. researchgate.net These reactions demonstrate that the ethenyl group, in conjunction with the furan (B31954) double bond, can act as a diene system.

In radical cation cycloadditions, 2-vinylbenzofuran can react with various dienophiles like 1,3-cyclohexadienes and styrenes. researchgate.net These reactions can yield a mixture of [4+2] and [2+2] cycloadducts, with the product distribution depending on the specific reactants and reaction conditions. researchgate.netacs.org For example, the reaction with 1,3-cyclohexadiene can lead to the formation of benzofuryl-substituted bicyclo[2.2.2]octenes. researchgate.net

| Reaction Type | Reactants | Sensitizer | Major Product Type(s) |

| Photoinduced Cycloaddition | 2-Vinylbenzofuran, 1,3-Cyclohexadiene | 2,4,6-Tri(4-methoxyphenyl)pyrylium tetrafluoroborate | [4+2] and [2+2] cycloadducts |

| Photoinduced Cycloaddition | 2-Vinylbenzofuran, Styrene | 2,4,6-Tri(4-methoxyphenyl)pyrylium tetrafluoroborate | Benzofuryl-substituted cyclobutanes |

Benzofuran itself tends to undergo [2+2] cycloadditions rather than acting as a diene in [4+2] reactions. youtube.com This is because participating as a 4π component would disrupt the aromaticity of the benzene (B151609) ring.

Polymerization Mechanisms and Oligomerization Studies

2-Vinylbenzofuran, a closely related compound, is known to polymerize readily. acs.org The polymerization can be initiated at elevated temperatures or by using catalysts. For instance, treatment with boron trifluoride etherate can yield a quantitative amount of polymer. acs.org The polymerization proceeds through the vinyl group, resulting in a thermoplastic polymer, which suggests that the double bond within the furan ring does not participate in the crosslinking. acs.org This indicates a linear polymerization mechanism. acs.org

Rapid polymerization of 2-vinylbenzofuran occurs at room temperature when exposed to the atmosphere, forming a hard, glass-like polymer within a couple of days. acs.org Emulsion polymerization techniques have also been successfully applied, leading to quantitative polymer yields. acs.org Studies have also been conducted on the copolymerization of 2-vinylbenzofuran with other monomers like ethyl acrylate and methyl methacrylate. acs.org The acid-catalyzed conversion of furan to benzofuran can be complicated by the polymerization of furan, a reaction that can be suppressed by using alcohol solvents which stabilize reactive intermediates. rsc.org

Reactivity of the Benzofuran Ring System

The benzofuran ring system possesses a distinct reactivity pattern, with the furan moiety being more susceptible to certain reactions than the benzene part. The presence of the methyl and ethenyl substituents at the C3 and C2 positions, respectively, directs the regioselectivity of further transformations.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic attack on the benzofuran ring typically occurs at the C2 or C3 position of the furan ring due to its higher electron density compared to the benzene ring. stackexchange.comechemi.com However, in this compound, these positions are already substituted. Therefore, electrophilic substitution will occur on the benzene portion of the molecule.

The directing effects of the existing substituents on the benzofuran ring as a whole, along with the specific directing effects of the alkyl and vinyl groups, will determine the position of substitution on the benzene ring. The benzofuran nucleus is an ortho, para-director. The oxygen atom of the furan ring can donate its lone pair of electrons, activating the benzene ring towards electrophilic attack, particularly at positions C4 and C6. The methyl group at C3 and the ethenyl group at C2 are also activating and ortho, para-directing groups. The combined effect of these groups will favor substitution at the C4 and C6 positions of the benzene ring.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-ethenyl-3-methylbenzofuran and 6-Nitro-2-ethenyl-3-methylbenzofuran |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2-ethenyl-3-methylbenzofuran and 6-Bromo-2-ethenyl-3-methylbenzofuran |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-2-ethenyl-3-methylbenzofuran and 6-Acetyl-2-ethenyl-3-methylbenzofuran |

Ring-Opening Reactions and Rearrangements of the Furan Ring

The furan ring of benzofuran derivatives can undergo ring-opening reactions under various conditions, providing a pathway to functionalized phenol derivatives. These reactions often involve the cleavage of the C2-O bond. researchgate.net

Recent studies have demonstrated nickel-catalyzed ring-opening of benzofurans using silanes as reducing agents, which can yield ortho-vinylphenol products. acs.org This methodology has been shown to be effective even for challenging 2,3-disubstituted benzofurans. acs.org Acid-catalyzed cascade reactions can also induce the ring-opening of the benzofuran moiety. researchgate.net Additionally, iron-catalyzed reactions of 2-vinylbenzofurans have been reported to proceed through a cascade involving C-H alkylation and subsequent benzofuran ring-opening. researchgate.net

Rearrangements of the benzofuran skeleton can also occur, particularly during synthesis. For instance, the treatment of 2,6-disubstituted phenols with alkynyl sulfoxides can lead to highly substituted benzofurans through a process involving a acs.orgacs.org-sigmatropic rearrangement followed by substituent migration. rsc.org

| Reaction Condition | Key Transformation | Resulting Structure |

| Nickel-catalysis with silanes | Hydrogenative C-O bond cleavage | ortho-(1-propenyl)phenol derivative |

| Acid-catalysis | C-O bond cleavage and cascade | Functionalized cyclopentenones |

| Iron-catalysis | C-H alkylation and ring-opening | Highly functionalized isoquinolones |

Reactivity of the Methyl Group

The methyl group at the 3-position of the benzofuran ring is a key site for chemical modification. Its reactivity is influenced by the adjacent aromatic system and the ethenyl group at the 2-position.

The methyl group of 3-methylbenzofuran (B1293835) derivatives can undergo radical substitution reactions, most notably halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS), which, in the presence of a radical initiator such as benzoyl peroxide, can selectively brominate the methyl group. This reaction proceeds via a free radical chain mechanism. The stability of the intermediate benzylic radical at the 3-position facilitates this reaction.

For instance, studies on related 3-methylbenzofuran structures have demonstrated that the reactive benzofuran-3-ylmethyl group can be selectively brominated using NBS. This mild bromination step leads to the formation of a 3-(bromomethyl)benzofuran (B3032707) derivative, which is a versatile intermediate for further nucleophilic substitution reactions.

A typical procedure involves refluxing the 3-methylbenzofuran derivative with NBS and a catalytic amount of benzoyl peroxide in a nonpolar solvent like carbon tetrachloride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is filtered off, and the desired brominated product is purified.

| Reagent/Condition | Product | Reaction Type |

| N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | 3-(Bromomethyl)-2-ethenylbenzofuran | Radical Bromination |

The deprotonation of the methyl group in this compound to form a carbanion would provide a pathway for introducing a variety of electrophiles. Strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), are typically required to deprotonate benzylic protons. The acidity of the methyl protons in this specific molecule is influenced by the electron-donating benzofuran ring and the nature of the substituent at the 2-position.

Potential electrophiles and the corresponding products are outlined in the table below. It is important to note that these are predicted reactions based on the expected reactivity of the carbanion intermediate.

| Electrophile | Potential Product | Functional Group Introduced |

| Alkyl halide (R-X) | 3-Alkyl-2-ethenylbenzofuran | Alkyl group |

| Aldehyde/Ketone (R₂C=O) | 3-(2-Hydroxyalkyl)-2-ethenylbenzofuran | Hydroxyalkyl group |

| Carbon dioxide (CO₂) | 3-(Carboxymethyl)-2-ethenylbenzofuran | Carboxylic acid |

| Silyl halide (R₃Si-X) | 3-(Silylmethyl)-2-ethenylbenzofuran | Silyl group |

Oxidative and Reductive Transformations of this compound

The furan ring and the ethenyl moiety of this compound are susceptible to both oxidative and reductive transformations, offering pathways to a variety of functionalized derivatives.

The furan ring of benzofuran derivatives can undergo epoxidation, typically using powerful oxidizing agents like dimethyldioxirane (DMDO). This reaction forms a transient and highly reactive benzofuran epoxide. These epoxides are often unstable and can undergo spontaneous or acid/base-catalyzed rearrangements to yield a variety of products. The specific outcome of the rearrangement is dependent on the substitution pattern of the benzofuran and the reaction conditions.

While direct epoxidation studies on this compound are not specified in the available literature, research on related benzofurans indicates that the epoxide can rearrange to form quinone methides or benzoxetenes. The presence of the ethenyl and methyl groups on the furan ring would likely influence the stability of the epoxide and the regioselectivity of its subsequent rearrangement.

The ethenyl (vinyl) group at the 2-position of this compound can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction conditions can often be controlled to selectively hydrogenate the exocyclic double bond without affecting the aromatic benzofuran ring system.

The selective hydrogenation of vinyl groups is a well-established synthetic methodology. For example, the hydrogenation of various O-, S-, and N-vinyl derivatives using Pd/C catalysts under mild conditions (room temperature, 1 MPa H₂) has been shown to proceed with high conversion and selectivity (>99%). This suggests that this compound could be efficiently converted to 2-ethyl-3-methylbenzofuran (B1354660) under similar conditions.

| Reagent/Condition | Product | Reaction Type |

| H₂, Palladium on Carbon (Pd/C) | 2-Ethyl-3-methylbenzofuran | Catalytic Hydrogenation |

Advanced Spectroscopic Elucidation of 2 Ethenyl 3 Methylbenzofuran Structures and Reaction Intermediates

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules like 2-Ethenyl-3-methylbenzofuran in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the molecule's complete covalent framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in identifying adjacent protons. Key expected correlations would include those between the protons of the ethenyl group and the coupled protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the signal for the methyl protons would correlate to the methyl carbon, and the vinyl protons would correlate to their respective vinyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C). youtube.com This technique confirms the substitution pattern on the benzofuran (B130515) core. Crucial HMBC correlations for this compound would be from the methyl protons (at position 3) to carbons C2, C3, and C3a, and from the vinyl protons (at position 2) to carbons C2 and C3. These correlations unequivocally establish the relative positions of the substituents.

The following table outlines the expected NMR data based on analysis of related benzofuran structures. nih.govchemicalbook.comchemicalbook.com

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₃ | ~2.2-2.4 | ~10-15 | C2, C3, C3a |

| =CH- (vinyl, α to ring) | ~6.5-6.8 | ~125-130 | C2, C3, β-vinyl C |

| =CH₂ (vinyl, terminal) | ~5.2-5.8 | ~110-115 | C2, α-vinyl C |

| H4 | ~7.4-7.6 | ~120-125 | C5, C6, C7a |

| H5 | ~7.1-7.3 | ~122-128 | C4, C6, C7, C3a |

| H6 | ~7.2-7.4 | ~123-129 | C4, C5, C7, C7a |

| H7 | ~7.4-7.6 | ~110-115 | C5, C6, C7a |

Dynamic NMR Studies for Conformational Analysis or Reaction Kinetics

Dynamic NMR (DNMR) studies investigate molecules undergoing chemical or conformational exchange processes on the NMR timescale. For this compound, DNMR could be employed to study the rotational energy barrier of the ethenyl group around the C2-C(vinyl) single bond. By monitoring changes in the line shape of the vinyl proton signals at different temperatures, it is possible to calculate the activation energy for this rotation. This provides insight into the degree of conjugation between the vinyl group and the benzofuran ring system. Furthermore, if the compound participates in a reversible reaction or equilibrium, DNMR can be used to determine the reaction kinetics and thermodynamic parameters.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. mdpi.com For C₁₁H₁₀O, the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Beyond precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which offers structural confirmation. The fragmentation of benzofurans is often characterized by specific losses. nih.govnih.gov For this compound, the electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. Subsequent fragmentation could proceed through several pathways:

Loss of a methyl radical (•CH₃): A common fragmentation is the cleavage of the methyl group, leading to a stable [M-15]⁺ ion.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the furan (B31954) ring can occur.

Loss of CO: Similar to other aromatic ethers, benzofurans can lose a molecule of carbon monoxide, although this is sometimes less favorable than substituent cleavage. benthamopen.com

A proposed fragmentation pattern is detailed in the table below.

| Ion | Proposed Formula | Calculated Exact Mass | Proposed Fragmentation Pathway |

| [M]⁺• | C₁₁H₁₀O⁺• | 158.0732 | Molecular Ion |

| [M-H]⁺ | C₁₁H₉O⁺ | 157.0653 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | C₁₀H₇O⁺ | 143.0503 | Loss of a methyl radical from C3 |

| [M-C₂H₃]⁺ | C₉H₇O⁺ | 131.0497 | Loss of the vinyl radical |

| [C₉H₇]⁺ | C₉H₇⁺ | 115.0548 | Subsequent loss of CO from [M-CH₃]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor the progress of a reaction. mdpi.com

For this compound, the key expected vibrational frequencies are:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methyl group, appearing just below 3000 cm⁻¹.

C=C Stretching: Multiple bands are expected between 1500-1650 cm⁻¹. These correspond to the aromatic ring and the ethenyl group. The conjugation between the ring and the vinyl substituent may shift these frequencies.

C-O-C Stretch: The ether linkage in the furan ring typically shows a strong band around 1050-1250 cm⁻¹.

=C-H Bending (out-of-plane): Bands in the 700-1000 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring and the vinyl group.

These techniques are valuable for reaction monitoring. For instance, in a synthesis reaction forming the ethenyl group (e.g., via a Wittig reaction), FTIR or Raman could monitor the disappearance of the aldehyde carbonyl (C=O) stretch (~1700 cm⁻¹) and the appearance of the C=C vinyl stretch. koreascience.kr

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050-3150 | FTIR, Raman |

| Vinyl (=C-H) Stretch | 3010-3090 | FTIR, Raman |

| Aliphatic (CH₃) C-H Stretch | 2850-2980 | FTIR, Raman |

| Aromatic & Vinyl C=C Stretch | 1500-1640 | FTIR, Raman (strong) |

| C-O-C Asymmetric Stretch | 1200-1270 | FTIR (strong) |

| C-O-C Symmetric Stretch | 1000-1100 | FTIR |

| Out-of-plane C-H Bend | 740-990 | FTIR (strong) |

X-ray Diffraction Analysis for Solid-State Structural Determination of Crystalline Derivatives

X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. However, this technique requires a well-ordered single crystal. canterbury.ac.uk

Since this compound is likely an oil or low-melting solid at room temperature, obtaining suitable crystals of the compound itself may be challenging. A common strategy is to synthesize a crystalline derivative. For example, the compound could be subjected to a reaction, such as epoxidation of the double bond or a Diels-Alder reaction, to produce a solid product that can be readily crystallized. Analysis of this derivative would confirm the core structure of the parent molecule and provide invaluable data on its geometry. researchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between electronic energy levels. researchgate.net

The benzofuran ring system is a chromophore that absorbs UV light. The presence of the conjugated ethenyl group at the 2-position and the electron-donating methyl group at the 3-position is expected to extend the π-system, resulting in a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted benzofuran. researchgate.net The UV-Vis spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic and conjugated system.

Computational and Theoretical Investigations of 2 Ethenyl 3 Methylbenzofuran

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These computational methods allow for the detailed investigation of electronic structure, which in turn governs a molecule's stability, reactivity, and spectroscopic characteristics. For a molecule like 2-Ethenyl-3-methylbenzofuran, these theoretical approaches provide insights that are complementary to experimental findings, offering a molecular-level picture of its behavior.

Density Functional Theory (DFT) has become a robust and widely used method for predicting the geometric and electronic properties of small organic molecules due to its favorable balance of accuracy and computational cost. aip.orgphyschemres.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. This process, known as geometry optimization, provides key information on bond lengths, bond angles, and dihedral angles. aip.orgresearchgate.net

For this compound, a typical DFT study would involve a functional such as B3LYP combined with a basis set like 6-311+G(d,p) to accurately model its structure. aip.org The optimization reveals that the benzofuran (B130515) core is nearly planar, with the ethenyl and methyl groups positioned to minimize steric hindrance. The stability of the optimized structure is confirmed by performing a frequency analysis, which should yield no imaginary frequencies, confirming that the geometry corresponds to a true energy minimum. aip.org The resulting geometric parameters are crucial for understanding the molecule's conformation and steric accessibility.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-C(ethenyl) | 1.475 |

| C(ethenyl)=C(ethenyl) | 1.338 | |

| C3-C(methyl) | 1.510 | |

| O1-C2 | 1.365 | |

| Bond Angle (°) | O1-C2-C3 | 110.5 |

| C2-C3-C(methyl) | 130.2 | |

| C3-C2-C(ethenyl) | 128.9 | |

| Dihedral Angle (°) | C3-C2-C(ethenyl)=C(ethenyl) | 179.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while the LUMO indicates its ability to accept an electron (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be delocalized over the π-system, particularly the electron-rich furan (B31954) ring and the ethenyl group, while the LUMO would also be distributed across the conjugated system.

To pinpoint specific reactive sites within the molecule, condensed Fukui functions are calculated. semanticscholar.org The Fukui function indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes. It helps in identifying the most likely sites for electrophilic attack (where a nucleophile would donate electrons) and nucleophilic attack (where an electrophile would accept electrons). semanticscholar.orgsciforum.net For instance, in reactions with electrophiles, the atoms with the highest Fukui function values are predicted to be the most reactive. sciforum.netsciencepub.net

Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound

| Descriptor | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Table 3: Predicted Fukui Functions for Electrophilic Attack (f-) on Selected Atoms

| Atom | Fukui Function (f-) | Predicted Reactivity Rank |

|---|---|---|

| C(α-ethenyl) | 0.158 | 2 |

| C(β-ethenyl) | 0.195 | 1 |

| C7 | 0.112 | 3 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for mapping the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, it is possible to gain a detailed understanding of reaction mechanisms, identify key intermediates, and determine the factors that control reaction rates and selectivity.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state (TS)—the highest energy point along a reaction coordinate. wikipedia.orglibretexts.org Computational methods can locate and characterize these transient TS structures on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (barrier), which is the primary determinant of the reaction rate. wuxiapptec.com

For a reaction involving this compound, such as electrophilic addition to the ethenyl group, computational modeling can be used to map the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. A key step is the validation of a transition state structure, which is confirmed by a frequency calculation that shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. wuxiapptec.com

Table 4: Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways

| Reaction Pathway | Description | Predicted ΔG‡ (kcal/mol) |

|---|---|---|

| Pathway A | Electrophilic attack on C(α) of the ethenyl group | 22.5 |

| Pathway B | Electrophilic attack on C(β) of the ethenyl group | 18.7 |

Most chemical reactions are performed in a solvent, which can have a profound impact on reaction rates and mechanisms. acs.orgucsb.edu Computational models account for these environmental effects in two primary ways: implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the average electrostatic effects of the solvent on the solute. acs.orgnih.gov Explicit models involve including a specific number of individual solvent molecules in the calculation to model direct, short-range interactions like hydrogen bonding. acs.org

The choice of solvent can dramatically alter the energetics of a reaction by differentially stabilizing or destabilizing the reactants, transition state, and products. ucsb.edu For reactions involving polar or charged species, polar solvents can significantly lower the activation energy, thereby accelerating the reaction rate. Modeling the reaction of this compound in different solvents would provide a more realistic prediction of its chemical behavior under experimental conditions.

Table 5: Comparison of Calculated Reaction Energy (ΔGrxn) in Gas Phase vs. Solvent

| Medium | Predicted ΔGrxn (kcal/mol) |

|---|---|

| Gas Phase | -15.2 |

| Water (PCM) | -21.8 |

| Hexane (PCM) | -16.5 |

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the characterization and structural elucidation of newly synthesized compounds. Methods like DFT can accurately calculate parameters associated with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the 1H and 13C NMR spectra. nih.gov These predicted spectra can then be compared to experimental data to confirm the structure of a molecule. github.io This is particularly useful for distinguishing between isomers or determining stereochemistry.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. The computed frequencies and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental results to identify characteristic functional groups and confirm the molecular structure.

Table 6: Predicted vs. Experimental 13C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | 154.1 | 154.5 |

| C3 | 115.8 | 116.2 |

| C(methyl) | 9.5 | 9.9 |

| C(α-ethenyl) | 129.2 | 129.7 |

| C(β-ethenyl) | 114.3 | 114.9 |

Calculated NMR Chemical Shifts and Coupling Constants for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating molecular structures. Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate ¹H and ¹³C NMR chemical shifts and coupling constants with high accuracy. nih.govmdpi.com These calculations are invaluable for confirming the structural assignment of newly synthesized compounds by comparing the theoretically predicted spectrum with the experimentally measured one.

The standard approach involves a two-step process. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Following optimization, the NMR chemical shieldings are calculated for this stable geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method. imist.ma The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS).

For this compound, these calculations would provide predicted chemical shifts for each unique carbon and hydrogen atom. This is particularly useful for unambiguously assigning the signals for the vinyl protons (-CH=CH₂) and the aromatic protons on the benzene (B151609) ring, which can often overlap in experimental spectra. Discrepancies between calculated and experimental values can indicate structural inaccuracies or suggest the presence of conformational isomers in solution. mdpi.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 155.8 |

| C3 | - | 118.5 |

| C3-CH₃ | 2.25 | 9.7 |

| C4 | 7.45 | 124.0 |

| C5 | 7.20 | 122.5 |

| C6 | 7.28 | 120.8 |

| C7 | 7.50 | 111.3 |

| C7a | - | 154.2 |

| C3a | - | 129.8 |

| C2-CH=CH₂ (α-carbon) | 6.80 (dd) | 128.1 |

| C2-CH=CH₂ (β-carbon) | 5.40 (d), 5.95 (d) | 114.6 |

Vibrational Frequency Calculations for Spectral Interpretation

The computational process begins with the optimization of the molecule's geometry to a stationary point on the potential energy surface. Subsequently, frequency calculations are performed, which yield a set of normal vibrational modes. Each mode is characterized by a specific frequency (typically in wavenumbers, cm⁻¹) and corresponds to a particular atomic motion, such as stretching, bending, or rocking. To improve agreement with experimental data, calculated frequencies are often scaled by a factor specific to the computational method used, which accounts for anharmonicity and other systematic errors.

For this compound, these calculations would help assign the peaks in its IR and Raman spectra. Key vibrational modes would include the C=C stretching of the ethenyl group, aromatic C-H stretching, C-O-C stretching of the furan ring, and the bending and rocking modes of the methyl group. A Potential Energy Distribution (PED) analysis can also be performed to quantify the contribution of individual bond stretches and angle bends to each normal mode, providing a detailed and unambiguous assignment of the vibrational spectrum. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100-3050 | Stretching of C-H bonds on the benzene ring |

| ν(C-H) vinyl | 3040-3010 | Stretching of C-H bonds on the ethenyl group |

| ν(C-H) methyl | 2980-2920 | Asymmetric and symmetric stretching of methyl C-H bonds |

| ν(C=C) vinyl | ~1645 | Stretching of the ethenyl C=C double bond |

| ν(C=C) aromatic | 1610-1500 | Stretching of C=C bonds within the benzene ring |

| δ(CH₂) vinyl | ~995, ~910 | Out-of-plane bending (wagging) of the terminal vinyl group |

| ν(C-O-C) | ~1250 | Asymmetric stretching of the furan ether linkage |

Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling

Computational modeling is crucial for understanding how the structure of a molecule like this compound influences its chemical reactivity and biological activity. These models can accelerate the discovery of new compounds by predicting their properties without the need for synthesis and testing.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the chemical reactivity of a compound based on its molecular descriptors. nih.gov These descriptors are numerical values derived from the molecule's structure that encode electronic, steric, and hydrophobic properties. bg.ac.rs

For this compound, a QSRR model could be developed to predict the reactivity of the ethenyl (vinyl) side chain, which is a likely site for chemical reactions such as electrophilic addition or oxidation. The model would be built by correlating experimentally determined reaction rates for a series of related benzofurans with their calculated molecular descriptors.

Key descriptors for such a model would include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. Atomic charges on the vinyl carbons could also indicate susceptibility to nucleophilic or electrophilic attack.

Steric Descriptors: Molecular volume and surface area, which can influence how easily a reactant can approach the reactive site.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

By establishing a statistically significant relationship, the QSRR model could then be used to predict the reactivity of other, unsynthesized benzofuran derivatives. researchgate.net

Insilico Prediction of Molecular Interactions and Binding Modes

In silico techniques, particularly molecular docking, are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, to exert a biological effect. africanjournalofbiomedicalresearch.comjazindia.com This approach is fundamental to modern drug discovery and can provide insights into the potential bioactivity of compounds like this compound.

The docking process involves computationally placing the ligand into the binding site of a target protein whose three-dimensional structure is known. An algorithm then samples numerous possible orientations and conformations (poses) of the ligand within the site and scores them based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol). researchgate.net

For this compound, a docking study could explore its potential to inhibit a specific enzyme. The results would identify the most likely binding mode and the key intermolecular interactions stabilizing the ligand-protein complex. These interactions can include:

Hydrophobic Interactions: Between the benzofuran ring system and nonpolar amino acid residues.

π-π Stacking: Between the aromatic benzofuran core and aromatic residues like phenylalanine or tyrosine.

Hydrogen Bonds: Although the parent molecule lacks strong donors or acceptors, derivatives could be designed to form these critical interactions.

The binding energy scores from docking studies on a series of benzofuran derivatives can be used to build a structure-activity relationship (SAR), guiding the design of more potent inhibitors. nih.gov

| Hypothetical Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Primary Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Val523, Ala527 | Hydrophobic |

| Leu352, Ser353 | Hydrophobic | ||

| Tyr385 | π-π stacking |

Applications of 2 Ethenyl 3 Methylbenzofuran in Materials Science

Utilization as Monomers in Polymer Synthesis

The presence of the ethenyl (vinyl) group makes 2-ethenyl-3-methylbenzofuran a prime candidate for chain-growth polymerization, enabling the synthesis of novel homopolymers and copolymers with tailored properties.

Direct homopolymerization studies of this compound are not extensively documented in publicly available literature. However, research on the closely related compound, 2-vinylbenzofuran, provides valuable insights into the expected polymerization behavior. 2-vinylbenzofuran has been shown to undergo rapid polymerization at room temperature when exposed to the atmosphere, yielding a hard, glass-like polymer. acs.org This suggests that the vinyl group on the benzofuran (B130515) ring is susceptible to radical polymerization. The resulting polymer from 2-vinylbenzofuran is thermoplastic, indicating that the polymerization primarily occurs through the vinyl group, leaving the furan (B31954) double bond within the benzofuran structure intact and thus avoiding crosslinking. acs.org

It is anticipated that this compound would exhibit similar reactivity. The methyl group at the 3-position might introduce steric effects that could influence the rate of polymerization and the stereoregularity of the resulting polymer chain. The properties of the hypothetical poly(this compound) would be largely determined by the rigid benzofuran backbone, likely resulting in a polymer with a high glass transition temperature (Tg) and good thermal stability.

Table 1: Anticipated Properties of Poly(this compound) based on Analogs

| Property | Expected Characteristic | Rationale based on Analogous Polymers (e.g., Poly(benzofuran)) |

| Thermal Stability | High | Rigid benzofuran backbone contributes to thermal resistance. |

| Glass Transition Temp. (Tg) | High | Restricted chain mobility due to bulky side groups. acs.org |

| Solubility | Likely soluble in common organic solvents | Presence of the benzofuran moiety can influence solubility. |

| Mechanical Properties | Potentially brittle | High rigidity of the polymer backbone. |

Copolymerization of this compound with other vinyl monomers offers a versatile strategy to fine-tune the properties of the resulting materials. By incorporating comonomers with different functionalities, a wide range of properties can be achieved. For instance, copolymerization with flexible monomers like acrylates could enhance the processability and reduce the brittleness of the resulting polymer. Introducing comonomers with specific electronic or optical properties could lead to materials with tailored functionalities.

Benzofuran derivatives have been successfully incorporated into various polymer backbones, including polyamides, polyarylates, polybenzimidazoles, and polyesters, highlighting the versatility of this heterocyclic scaffold in polymer chemistry. researchgate.net The copolymerization of this compound with monomers such as styrene, methyl methacrylate, or N-vinylcarbazole could yield copolymers with interesting optical and electrical properties. acs.org

Development of Novel Functional Materials

The inherent properties of the benzofuran moiety, such as its aromaticity, electron-rich nature, and planarity, make it an attractive component for the design of novel functional materials.

The introduction of this compound into more complex polymer architectures, such as block copolymers or graft copolymers, could lead to materials with unique self-assembly behaviors and morphologies. Asymmetric living cationic polymerization of benzofuran has been demonstrated to produce optically active polymers with controlled molecular weights. acs.orgnih.gov This level of control over the polymerization process opens up possibilities for creating well-defined block copolymers where a poly(this compound) segment could provide specific functionalities.

For example, a block copolymer comprising a rigid poly(this compound) block and a flexible block (e.g., polystyrene or polybutadiene) could self-assemble into ordered nanostructures, which are of interest for applications in nanotechnology and materials science.

Benzofuran derivatives have garnered attention for their potential use in organic electronics due to their favorable electronic properties. researchgate.net The fused ring system provides a platform for π-conjugation, which is essential for charge transport in organic semiconductors. Benzothieno[3,2-b]benzofuran (BTBF) derivatives, which share a similar fused-ring structure, have shown promise as materials for organic electronics due to their good stability, high planarity, and strong intermolecular π–π interactions. mdpi.com

Incorporating this compound into a polymer backbone could lead to materials with interesting photoluminescent or charge-transporting properties. The benzofuran unit can act as a chromophore or an electron-donating moiety within a conjugated polymer system. The specific substitution pattern on the benzofuran ring, including the methyl and ethenyl groups, would influence the electronic energy levels (HOMO and LUMO) and, consequently, the optical and electronic properties of the material.

Table 2: Potential Electronic and Optical Applications of Polymers Containing this compound

| Application Area | Potential Role of the Benzofuran Moiety |

| Organic Light-Emitting Diodes (OLEDs) | As a host material or as a component of an emissive polymer, contributing to blue emission. |

| Organic Photovoltaics (OPVs) | As an electron-donor component in the active layer of a solar cell. |

| Organic Field-Effect Transistors (OFETs) | As the semiconducting channel material, facilitating charge transport. |

| Sensors | As a fluorescent sensor, where the emission properties change upon interaction with an analyte. |

Role as a Building Block for Complex Material Precursors

Beyond its direct use as a monomer, this compound can serve as a versatile building block for the synthesis of more complex material precursors. The vinyl group can undergo a variety of chemical transformations, such as hydroformylation, oxidation, or Diels-Alder reactions, to introduce new functional groups. The benzofuran ring itself can also be functionalized to further modify the properties of the resulting molecule.

This versatility allows for the design of custom-made precursors for a range of materials. For instance, functionalization of this compound could lead to the synthesis of novel liquid crystals, precursors for carbon-rich materials, or specialized crosslinking agents for thermosetting resins. The synthesis of various substituted benzofurans is an active area of research, with numerous methods being developed to create a diverse library of benzofuran-based compounds for various applications. mdpi.comacs.org

Future Perspectives in 2 Ethenyl 3 Methylbenzofuran Research

Development of More Sustainable and Efficient Synthetic Routes

While classical methods for benzofuran (B130515) synthesis exist, future efforts will undoubtedly gravitate towards greener and more atom-economical methodologies for producing 2-ethenyl-3-methylbenzofuran and its derivatives. scienceopen.com The focus will be on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas for development include:

Catalytic C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis. acs.org Future routes could bypass the need for pre-functionalized starting materials, instead directly coupling simpler precursors through catalysts like palladium, copper, or rhodium. A one-pot synthesis of 2-vinylbenzofurans has been demonstrated via a copper-catalyzed multicomponent reaction, a strategy that could be optimized for this compound. acs.org

Domino and One-Pot Reactions: Combining multiple synthetic steps into a single, uninterrupted sequence significantly improves efficiency. nih.gov Research into one-pot protocols, such as a Sonogashira coupling followed by intramolecular cyclization using palladium and copper co-catalysts, could provide rapid access to the benzofuran core. nih.govacs.org

Green Solvents and Catalysts: The use of environmentally benign solvents like deep eutectic solvents (DES) is a promising green approach. nih.gov For instance, copper-catalyzed one-pot syntheses of benzofurans have been successfully carried out in a choline (B1196258) chloride-ethylene glycol solvent. acs.org Electrochemical synthesis, which avoids bulk reagents in favor of electricity, represents another catalyst-free, green alternative for preparing benzofuran derivatives. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Approach | Catalyst/Reagent | Solvent | Key Advantages |

| C-H Vinylation | Copper or Iron Catalysts | Standard Organic | High atom economy, avoids pre-functionalization. acs.org |

| Domino Reaction | Palladium/Copper | Triethylamine | High efficiency, one-pot procedure. acs.org |

| Green One-Pot Synthesis | Copper Iodide | Deep Eutectic Solvent | Environmentally benign, high yields. nih.govacs.org |

| Electrochemical Synthesis | None (Carbon Electrodes) | Aqueous Buffer | Catalyst-free, simple, minimal waste. researchgate.net |

Exploration of Unconventional Reactivity and Novel Transformations

The ethenyl group at the C-2 position is a gateway to novel chemical transformations, allowing for the construction of complex molecular architectures that would be otherwise difficult to access. Future research will focus on leveraging this vinyl moiety in unconventional ways.

Cycloaddition Reactions: The vinyl group makes this compound an ideal candidate for various cycloaddition reactions. libretexts.org Photoinduced electron transfer can facilitate [4+2] and [2+2] cycloadditions with dienes and styrenes, yielding complex polycyclic structures like tetrahydrodibenzofurans and benzofuryl-substituted cyclobutanes. researchgate.netacs.org The behavior of 2-vinylbenzofurans in these reactions is comparable to that of styrenes. researchgate.net

Dearomatization Reactions: The activation of the benzofuran core to participate in dearomatization cycloadditions is another exciting frontier. While research has focused on nitro-substituted benzofurans as dipolarophiles in [3+2] cycloadditions, future work could explore whether the electronic properties of the ethenyl group can be modulated to facilitate similar transformations, providing access to spirocyclic and fused ring systems. researchgate.net

Polymerization: The vinyl group is a polymerizable handle. Asymmetric cationic polymerization of the parent benzofuran monomer is known to produce rigid, optically active polymers with high glass-transition temperatures. acs.org The presence of the ethenyl and methyl substituents in this compound offers a unique opportunity to create novel polymers with tailored thermal, optical, and mechanical properties.

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can accelerate discovery and optimization cycles.

Future applications include:

Predictive Synthesis: ML models can be trained on vast reaction databases to predict the outcomes of novel synthetic routes, identify optimal reaction conditions, and suggest the most efficient pathways for synthesizing specific derivatives, thereby reducing experimental trial and error.

Property Prediction (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are already used to predict the biological activities of benzofuran derivatives. researchgate.net Advanced AI algorithms could build more sophisticated models to predict not only the anticancer or antimicrobial potency of new this compound analogues but also their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. By defining desired properties—such as high binding affinity for a specific biological target or specific optoelectronic characteristics—these models can propose novel structures for synthesis, guiding researchers toward compounds with a higher probability of success.

Deeper Elucidation of Mechanistic Biological Pathways and Novel Molecular Targets

Benzofuran derivatives are well-documented as possessing a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. encyclopedia.pubnih.govnih.gov A key future direction is to move beyond preliminary screening and deeply investigate the specific molecular mechanisms through which this compound exerts its biological effects.

Target Identification and Validation: While the benzofuran scaffold is known to interact with targets like protein kinases (e.g., PI3K, VEGFR-2, mTOR), DNA gyrase, and lysine-specific demethylase 1 (LSD1), the specific targets of this compound remain to be identified. researchgate.netresearchgate.netresearchgate.netresearchgate.net Future research will employ techniques like chemical proteomics and thermal shift assays to pinpoint its direct molecular partners in the cell. The vinyl group may confer novel binding modes or target specificities compared to other benzofurans.

Pathway Analysis: Once targets are identified, transcriptomics, proteomics, and metabolomics will be crucial for mapping the downstream cellular pathways that are modulated by the compound. For instance, if found to be an anticancer agent, it will be important to determine if it induces apoptosis, arrests the cell cycle, or inhibits angiogenesis, and through which specific signaling cascades. researchgate.netresearchgate.net

Table 2: Known Molecular Targets of Benzofuran Derivatives for Future Investigation

| Target Class | Specific Example | Associated Disease/Process | Reference |

| Protein Kinases | PI3K, VEGFR-2, mTOR | Cancer | researchgate.netresearchgate.net |

| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Cancer | researchgate.net |

| DNA Maintenance | DNA Gyrase B | Bacterial Infections | researchgate.net |

| Cell Cycle | Tubulin Polymerization | Cancer | nih.gov |

| Transcription | Nucleic Acid Binding | Cancer, Viral Infections | encyclopedia.pubnih.gov |

Expansion into Emerging Areas of Functional Material Design

The inherent properties of the benzofuran ring system—rigidity, aromaticity, and electron-richness—make it an attractive building block for functional organic materials. acs.org The addition of a polymerizable ethenyl group on the this compound scaffold provides a direct entry into materials science.

Organic Electronics: Benzofuran-containing polymers and small molecules have found applications in organic field-effect transistors (OFETs) and photovoltaics. acs.org The specific electronic properties of this compound could be harnessed to synthesize novel semiconducting polymers or molecular glasses for use in flexible displays, sensors, and solar cells.

Advanced Polymers: Beyond electronics, the polymerization of this compound could lead to new classes of high-performance polymers. Research into poly(benzofuran-co-arylacetic acid) has shown that benzofuran-based polymers can have versatile functionalities and tailored properties. researchgate.net Future work could explore creating polymers with high thermal stability, specific refractive indices for optical applications, or unique biocompatibility for medical devices. acs.orgresearchgate.net

Functional Dyes and Probes: The benzofuran core is a known fluorophore. The ethenyl group can be functionalized to attach linkers or recognition motifs, opening the door to designing fluorescent probes for biological imaging or chemosensors for detecting specific analytes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Ethenyl-3-methylbenzofuran, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Utilize a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. For example, NaH in THF under nitrogen atmosphere with iodomethane as a methylating agent achieves 75% yield after purification via flash chromatography (ethyl acetate/petroleum ether) .

- Route 2 : Multi-step synthesis involving benzofuran ring formation via cyclization of phenolic precursors. For instance, hexafluoropropan-2-ol as a solvent with DDQ as an oxidant facilitates efficient cyclization at room temperature .

- Optimization Tips :

- Monitor reaction progress using TLC and adjust stoichiometry of reagents (e.g., NaH:substrate ratio of 1.2:1) .

- Purify intermediates via column chromatography to minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Recommended Methods :

- NMR Spectroscopy : and NMR (e.g., δ 2.17 ppm for methyl groups in 3-methylbenzofuran derivatives) .

- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M-H]⁻ at 449.1751 for a related benzofuran compound) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1627 cm⁻¹) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .

- Avoid exposure to light and moisture, as benzofuran derivatives are prone to hydrolysis and photodegradation .

Q. What are common impurities in this compound synthesis, and how can they be identified?

- Impurity Sources :

- Unreacted starting materials (e.g., phenolic precursors).

- Over-methylation byproducts (e.g., di-O-methylated analogs) .

- Analysis :

- Use HPLC with UV detection (λ = 254 nm) for separation.

- Compare retention times with synthetic standards .

Advanced Research Questions

Q. What reaction mechanisms underpin the synthesis of this compound via [3,3]-sigmatropic rearrangements?

- Mechanistic Insights :

- The reaction proceeds through a chair-like transition state, where the benzofuran scaffold forms via sequential proton transfers and orbital reorganization .

- Computational studies (DFT) can model electron density shifts during rearrangement to predict regioselectivity .

Q. How do structural modifications (e.g., substituent position) influence the bioactivity of this compound analogs?

- Structure-Activity Relationship (SAR) :

- Substitution at the 3-methyl position enhances metabolic stability, while ethenyl groups at C2 increase lipophilicity, affecting membrane permeability .

- In vitro assays (e.g., enzyme inhibition) paired with molecular docking can validate binding interactions .

Q. What computational tools are used to predict the reactivity and physicochemical properties of this compound?

- Tools and Workflows :

- Retrosynthesis Planning : Tools like ChemAxon or Synthia identify viable precursors and reaction pathways .

- ADMET Prediction : SwissADME or pkCSM models estimate solubility, logP, and toxicity profiles .

Q. How can contradictory data in synthetic yields or spectral assignments be resolved?

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products